Commercially Available Purity: ≥98% (NLT) Specification Exceeds Typical Free Acid Analog Purity
Multiple vendors offer tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate at a minimum purity specification of 97%–98%, with MolCore certifying NLT 98% and Chemenu listing 97% . In contrast, the direct free acid analog, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-30-2), is predominantly offered at 95% minimum purity (AKSci ) or 97% (CymitQuimica, Fluorochem ). The tert-butyl ester form thus provides a procurement-grade purity advantage of up to 3 absolute percentage points over the most commonly stocked free acid.
| Evidence Dimension | Minimum vendor-certified purity (commercial specification) |
|---|---|
| Target Compound Data | ≥98% (MolCore NLT 98%) ; 97% (Chemenu) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid: 95% min (AKSci 6190DN) ; 97% (CymitQuimica, Fluorochem) |
| Quantified Difference | Target compound NLT 98% vs. comparator minimum 95% (Δ = 3 percentage points) |
| Conditions | Commercial vendor specifications; purity determined by HPLC or equivalent according to supplier Certificate of Analysis |
Why This Matters
Higher starting material purity reduces downstream impurity carry-through in multi-step medicinal chemistry synthesis, minimizing iterative purification and improving final compound yield and analytical confidence.
